![molecular formula C22H24N4O4 B2414333 3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione CAS No. 896372-97-7](/img/structure/B2414333.png)
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as "PQ1" and is a member of the quinazoline family of compounds. PQ1 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of PQ1 is not fully understood. However, it is believed that PQ1 exerts its effects through the inhibition of various enzymes and signaling pathways. PQ1 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. PQ1 has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
PQ1 has been shown to have various biochemical and physiological effects. In cancer research, PQ1 has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's disease research, PQ1 has been shown to reduce the levels of amyloid-beta in the brain. In Parkinson's disease research, PQ1 has been shown to protect dopaminergic neurons from oxidative stress.
实验室实验的优点和局限性
One of the advantages of PQ1 is its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PQ1 has been extensively studied for its potential therapeutic applications, and its mechanism of action has been elucidated to some extent. However, one of the limitations of PQ1 is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are many future directions for research on PQ1. One area of research is the optimization of the synthesis method to improve the yield of PQ1. Another area of research is the elucidation of the mechanism of action of PQ1, which is not fully understood. Additionally, there is a need for further research on the potential therapeutic applications of PQ1, including its use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of PQ1, particularly in vivo.
合成方法
The synthesis of PQ1 involves the reaction of 4-(3-methoxyphenyl)piperazine with 3-oxopropyl-1H-quinazoline-2,4-dione. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of PQ1 can be improved by optimizing the reaction conditions, including the reaction time and temperature.
科学研究应用
PQ1 has been extensively studied for its potential applications in various fields of research. In cancer research, PQ1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. PQ1 has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to reduce the levels of amyloid-beta in the brain. In Parkinson's disease research, PQ1 has been shown to protect dopaminergic neurons from oxidative stress.
属性
IUPAC Name |
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-30-17-6-4-5-16(15-17)24-11-13-25(14-12-24)20(27)9-10-26-21(28)18-7-2-3-8-19(18)23-22(26)29/h2-8,15H,9-14H2,1H3,(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSOWNWDHPBJNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

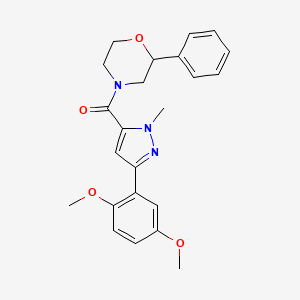
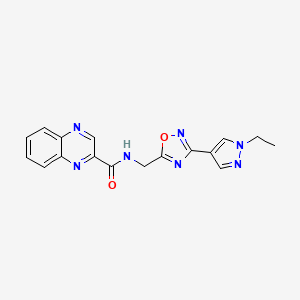

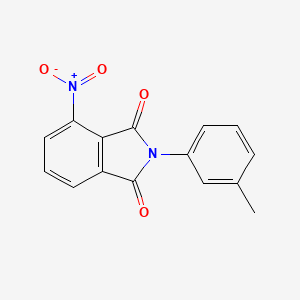
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2414254.png)
![Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride](/img/structure/B2414255.png)
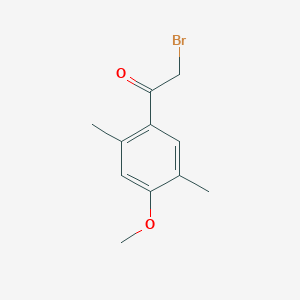

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2414261.png)
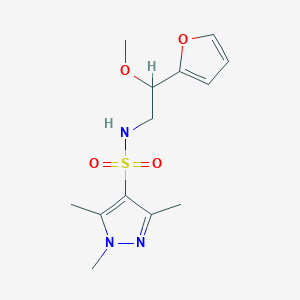
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414268.png)
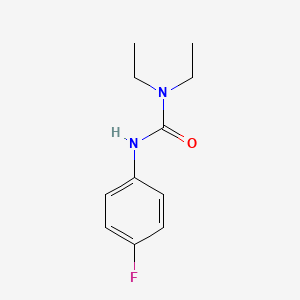
![N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2414272.png)
![N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2414273.png)